molecular formula C9H10N4O B1335075 N-(5-methyl-1,3-benzoxazol-2-yl)guanidine CAS No. 332898-09-6

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Cat. No.: B1335075
CAS No.: 332898-09-6
M. Wt: 190.2 g/mol
InChI Key: GNJXROFFRNCGLI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

Benzazoles and derivatives, including N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, are significant in medicinal chemistry due to their diverse biological activities. Synthetic chemists are keen on developing new procedures to access compounds with the guanidine moiety, recognizing their potential as therapeutic agents. This review highlights synthetic approaches to 2-guanidinobenzazoles and their pharmacological activities, such as cytotoxicity, inhibition of cell proliferation via angiogenesis and apoptosis, offering a comprehensive overview of chemical reactions and primary precursors related to these compounds (Rosales-Hernández et al., 2022).

Biological Activities of Guanidine Compounds

Biological Activities of Guanidine Compounds

This paper reviews the significant pharmacological properties, mechanisms of action, and therapeutic uses of simple guanidine derivatives and their cyclic analogues. It highlights the diversity of guanidine-containing molecules in their chemical, biochemical, and pharmacological properties, making them crucial in the design and development of novel drugs targeting various diseases. The review provides insights into the recent patents and original papers focused on guanidine derivatives showing promising biological activity (Sa̧czewski & Balewski, 2009).

Novel Approaches to Screening Guanidine Derivatives

Novel Approaches to Screening Guanidine Derivatives

This review delves into the therapeutic applications of newly synthesized guanidine derivatives, including small peptides and peptidomimetics. It covers the latest developments in the research for these compounds, emphasizing novel approaches for screening lead drug candidates with their pharmacological action. The article highlights the potential of guanidine-based compounds in treating neurodegenerative diseases, anti-inflammatory conditions, and other therapeutic areas, underscoring the need for further studies to support their use in various suggested domains (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Structural Variety and Application in Bioinorganic Chemistry and Catalysis

(Guanidine)copper Complexes Structural Variety and Application in Bioinorganic Chemistry and Catalysis

This paper reviews guanidine copper compounds, focusing on their structural characteristics and applications in bioinorganic chemistry and catalysis. It discusses the copper coordination chemistry of biological guanidine derivatives, various nitrogen-rich guanidine-type systems, and the increasing interest in this ligand class since the 2000s. The paper analyzes different types of guanidines for their donor properties and highlights the specific advantages of guanidines as neutral donor ligands in copper coordination chemistry, offering insights into the versatility of these compounds (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).

Properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXROFFRNCGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389585
Record name N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332898-09-6
Record name N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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